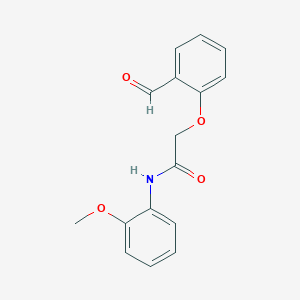![molecular formula C13H11NO3S2 B307660 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid](/img/structure/B307660.png)
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the inhibition of COX-2 activity. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for the research of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid. One of the most significant directions is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further research is needed to determine the mechanism of action of the compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety profile in clinical trials.
Métodos De Síntesis
The synthesis of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the reaction of 2-(ethylthio)-5-oxo-4,5-dihydrothiazole-4-carbaldehyde with 4-carboxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Propiedades
Fórmula molecular |
C13H11NO3S2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7- |
Clave InChI |
PXOZZALUUBNNST-YFHOEESVSA-N |
SMILES isomérico |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
SMILES canónico |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)

![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(5-Chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307594.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)